molecular formula C17H23N5O B6032612 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

Cat. No. B6032612
M. Wt: 313.4 g/mol
InChI Key: RVJRFXZRPHIGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide, also known as VUF-10166, is a synthetic compound that belongs to the class of imidazole-containing compounds. It has been extensively studied for its potential biomedical applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The histamine H3 receptor plays a crucial role in the regulation of neurotransmitter release, and its blockade by N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide results in increased levels of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, attention, and cognition. N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has also been shown to improve memory and learning in animal models, indicating its potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide in lab experiments include its high affinity for the histamine H3 receptor, its selectivity for this receptor, and its ability to modulate neurotransmitter release. However, the limitations of using N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide include its complex synthesis and purification process, its potential toxicity, and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the study of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide, including:
1. Further studies to determine the safety and efficacy of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide in animal models and humans.
2. Investigation of the potential therapeutic applications of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide in the treatment of neuropsychiatric disorders such as schizophrenia, ADHD, and Alzheimer's disease.
3. Development of new derivatives of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide with improved pharmacological properties and reduced toxicity.
4. Investigation of the potential use of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide as a cognitive enhancer in healthy individuals.
5. Further studies to elucidate the molecular mechanisms underlying the effects of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide on neurotransmitter release and cognitive function.
Conclusion:
In conclusion, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide is a synthetic compound that has been extensively studied for its potential biomedical applications. Its unique chemical structure and pharmacological properties make it a promising tool compound for the study of the histamine H3 receptor and its potential therapeutic applications. Further studies are needed to determine its safety and efficacy in animal models and humans and to explore its potential as a cognitive enhancer and treatment for neuropsychiatric disorders.

Synthesis Methods

The synthesis of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide involves the reaction of 2-(1H-imidazol-1-yl) acetonitrile with 3-pyridylmethyl bromide in the presence of a strong base. The resulting intermediate is then reacted with 1-methyl-2-azepanecarboxylic acid to obtain the final product. The synthesis of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.

Scientific Research Applications

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been extensively studied for its potential biomedical applications. It has been shown to have a high affinity for the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the brain. N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been used as a tool compound to study the function of the histamine H3 receptor and its potential therapeutic applications.

properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-methylazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-21-10-4-2-3-7-15(21)17(23)20-12-14-6-5-8-19-16(14)22-11-9-18-13-22/h5-6,8-9,11,13,15H,2-4,7,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJRFXZRPHIGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.